2-(Aminomethyl)-1-methylpyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-(aminomethyl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-6(9)5(8)4-7/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
HEPMDMIULUHMJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1CN)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 2 Aminomethyl 1 Methylpyrrolidin 3 Ol
Retrosynthetic Analysis of the Pyrrolidine (B122466) Core in 2-(Aminomethyl)-1-methylpyrrolidin-3-ol
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and stereocenters that must be installed with precision.
The primary disconnections for the pyrrolidine core involve breaking the carbon-nitrogen bonds. A logical approach is the disconnection of the N1-C2 and N1-C5 bonds, which simplifies the heterocyclic ring into a linear precursor. This strategy points towards an acyclic amino alcohol or a related derivative that can be cyclized.
Another key disconnection is at the C2-C(aminomethyl) bond. This suggests that the aminomethyl group can be introduced onto a pre-formed pyrrolidine ring. This could be achieved through various methods, such as the reduction of a nitrile or the addition of a cyanide equivalent to an imine or nitrone intermediate.
A representative retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-C bond): This step disconnects the aminomethyl side chain, leading back to a 2-cyanopyrrolidin-3-ol derivative or a similar precursor where the side chain is masked as a synthetic equivalent. This highlights the importance of methods for introducing a one-carbon unit at the C2 position.
Disconnection 2 (C-N bonds / Ring Formation): The pyrrolidine ring itself can be disconnected. A common strategy is an intramolecular cyclization of an acyclic precursor. nih.govmdpi.com This could involve, for example, the cyclization of a 4,5-epoxy-1-methylamino-pentan-2-ol derivative or the reductive amination of a suitable keto-aldehyde.
This analysis reveals that key challenges in the synthesis lie in the stereocontrolled formation of the pyrrolidine ring and the introduction of the two substituents at C2 and C3 with the correct relative and absolute stereochemistry.
Enantioselective Synthesis Strategies for this compound and its Stereoisomers
Accessing specific enantiomers of this compound requires sophisticated asymmetric synthesis strategies. These methods aim to create the chiral centers of the molecule with a high degree of stereochemical control.
Asymmetric Construction of the Pyrrolidine Ring System
The asymmetric synthesis of the pyrrolidine ring is a cornerstone for producing enantiomerically pure derivatives. nih.gov Several powerful methods have been developed for this purpose.
Organocatalytic Michael Addition: One prominent strategy involves the organocatalytic Michael addition of aldehydes or ketones to nitroolefins. This reaction, often catalyzed by chiral pyrrolidine-based organocatalysts like proline derivatives, can generate highly enantioenriched precursors that are then converted into the desired pyrrolidine ring through reductive cyclization. nih.govrsc.org
Asymmetric Cycloadditions: 1,3-dipolar cycloaddition reactions, particularly those involving azomethine ylides or nitrones with chiral auxiliaries or catalysts, provide a direct route to substituted pyrrolidines with excellent stereocontrol. whiterose.ac.uk
Intramolecular Amination/Alkylation: The cyclization of chiral acyclic precursors is another effective approach. This can involve the intramolecular displacement of a leaving group by an amine or the reductive amination of a chiral amino aldehyde or ketone. The initial chirality can be sourced from the chiral pool (e.g., amino acids or carbohydrates) or established through an asymmetric reaction. nih.gov
| Strategy | Description | Key Features |
| Organocatalytic Michael Addition | Asymmetric addition of carbonyl compounds to nitroalkenes, followed by reductive cyclization. | High enantioselectivity; readily available catalysts; versatile precursors. |
| Asymmetric [3+2] Cycloaddition | Reaction of azomethine ylides or nitrones with alkenes using chiral ligands or auxiliaries. | Direct formation of the pyrrolidine ring; control over multiple stereocenters. |
| Intramolecular Cyclization | Cyclization of an enantiomerically enriched acyclic amino alcohol or derivative. | Chirality sourced from starting materials; reliable stereochemical transfer. |
Diastereoselective Approaches in Aminomethylpyrrolidinol Synthesis
Once the absolute stereochemistry is set, controlling the relative stereochemistry (diastereoselectivity) between the C2-aminomethyl and C3-hydroxyl groups is critical.
A notable method for achieving high diastereoselectivity is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov In this approach, an appropriately substituted N-protected pentenylamine undergoes cyclization to form a disubstituted pyrrolidine. The stereochemical outcome is dictated by the transition state geometry, which can be influenced by the substituents on the alkene chain. For instance, α-substituted substrates often favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov
Another approach involves the diastereoselective allylation of chiral imines derived from starting materials like (R)-glyceraldehyde. The resulting homoallylic amines can then undergo a hydrozirconation/iodination sequence to form the pyrrolidine ring, where the configuration at C2 is determined during the initial allylation step. nih.gov
Stereocontrolled Nucleophilic Additions to Cyclic Nitrones
A highly effective and stereocontrolled route to 2-substituted pyrrolidines involves the nucleophilic addition to chiral cyclic nitrones (3,4-dihydro-2H-pyrrole N-oxides). researchgate.net This strategy is particularly relevant for the synthesis of this compound.
The process typically starts with a chiral nitrone, often derived from a carbohydrate or another chiral pool material. nih.gov The addition of a nucleophile, such as trimethylsilyl (B98337) cyanide (TMSCN), serves as a synthetic equivalent for the aminomethyl group. researchgate.netu-szeged.hu The stereochemical course of the addition is often highly selective, leading to the formation of a single diastereomer. For example, the addition of TMSCN to certain polyhydroxylated pyrrolidine nitrones gives exclusively trans-addition products. researchgate.netnih.gov The resulting hydroxylaminonitrile is a direct precursor to the desired 2-aminomethylpyrrolidine derivative after reduction of the nitrile and the N-O bond.
| Nucleophile | Product Precursor | Stereochemical Outcome | Reference |
| Trimethylsilyl cyanide (TMSCN) | 2-(Aminomethyl)pyrrolidine | Typically trans addition | researchgate.net |
| Lithium trimethylsilyl acetylide | 2-(Ethynyl)pyrrolidine | High stereoselectivity (syn adduct) | u-szeged.hu |
| LiCH₂OMOM | 2-(Hydroxymethyl)pyrrolidine | trans addition | researchgate.net |
Oxidation-Reduction Sequences for Stereochemical Inversion
A powerful feature of synthetic strategies involving pyrrolidine intermediates is the ability to invert the stereochemistry at specific centers. An oxidation-reduction sequence is a common method to achieve this transformation, providing access to epimers that may be difficult to synthesize directly. researchgate.net
This technique is particularly useful for inverting the configuration at the C2 position of 2-substituted pyrrolidines obtained from nitrone chemistry. The hydroxylamine (B1172632) intermediate resulting from the nucleophilic addition can be oxidized to the corresponding nitrone. Subsequent reduction of this newly formed nitrone can proceed with a different stereoselectivity, often yielding the opposite diastereomer compared to the initial addition product. This sequence allows for the synthesis of both C2 epimers from a single chiral precursor, greatly enhancing the flexibility of the synthetic route. researchgate.net
Practical Synthesis Routes to this compound Precursors
The efficient synthesis of the target compound relies on the availability of key precursors. Practical, often scalable routes have been developed for core structures like 1-methylpyrrolidin-3-ol.
One patented method for synthesizing 1-methyl-3-pyrrolidinol (B22934) starts from malic acid and a methylamine (B109427) solution. google.com These starting materials undergo a ring-closing reaction to form an intermediate N-methyl-3-hydroxysuccinimide, which is solid and can be easily purified by crystallization. This intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the final 1-methyl-3-pyrrolidinol. google.com
Another route begins with 1,4-dichloro-2-butanol, which is reacted with methylamine in an autoclave. chemicalbook.com This reaction forms the 1-methylpyrrolidin-3-ol ring structure directly through a sequence of nucleophilic substitutions and cyclization.
The synthesis of chiral nitrones, which are key precursors for the stereocontrolled additions described in section 2.2.3, often begins with enantiopure starting materials from the chiral pool, such as D-xylose or L-arabinose. nih.gov These carbohydrates are converted into the desired polyhydroxylated cyclic nitrones through established literature methods.
Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity
The strategic modification of this compound is key to exploring its potential in different chemical contexts. The presence of three distinct functional groups allows for selective chemical transformations, leading to a wide array of derivatives with tailored properties. These derivatization approaches are crucial for structure-activity relationship (SAR) studies and for fine-tuning the molecule's catalytic or biological performance.
The primary amine of the aminomethyl group is the most nucleophilic site and can be selectively functionalized under controlled conditions.
Alkylation: Reductive amination is a common method for the N-alkylation of primary amines. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of carbonyl compound allows for the introduction of a wide variety of alkyl and aryl substituents.
Another approach is direct alkylation using alkyl halides. This method, however, can be less selective, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts if not carefully controlled. The use of a suitable base and control of stoichiometry are critical for achieving mono-alkylation.
Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amide derivatives. This is a robust and high-yielding reaction. For instance, in analogous structures like 2-(aminomethyl)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)pyrrolidine, selective acylation of the primary amine has been achieved using mild acylating agents like N,N′,N″,N′″-tetraacetylglycoluril, which demonstrates excellent selectivity for the primary amine over the secondary amine within the pyrrolidine ring, affording the monoacetylated product in high yield (92%). nih.gov
Furthermore, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. These reactions are typically clean and efficient, providing another avenue for functional diversification.
| Reaction Type | Acylating Agent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Acetylation | N,N′,N″,N′″-tetraacetylglycoluril | Dichloromethane, reflux | N-Acetyl amide | nih.gov |
| Benzoylation | Benzoyl chloride | Pyridine, room temperature | N-Benzoyl amide (Benzamide) | nih.gov |
| Sulfonylation | Benzenesulfonyl chloride | Pyridine, room temperature | N-Benzenesulfonyl amide (Sulfonamide) | nih.gov |
The secondary hydroxyl group at the C-3 position is another key site for derivatization, which can alter the molecule's polarity, hydrogen bonding capacity, and steric profile.
Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine), or with carboxylic acids using a catalyst and dehydrating agent (e.g., Fischer esterification) or coupling agents like DCC (dicyclohexylcarbodiimide). A convenient method for preparing methyl esters involves using trimethylchlorosilane with methanol (B129727) at room temperature. nih.gov
Etherification: Formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, hydrogen-borrowing catalysis using iridium complexes allows for the alkylation of alcohols with other alcohols, representing a more atom-economical approach. nih.gov
The pyrrolidine nitrogen in the parent compound is a tertiary amine, specifically an N-methyl group. nih.gov Further derivatization at this site can proceed through two main pathways.
Quaternization: As a tertiary amine, the pyrrolidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. mdpi.commostwiedzy.pl This transformation introduces a permanent positive charge, significantly altering the molecule's solubility and electronic properties. The reaction yield and rate are influenced by the nature of the alkyl halide and the solvent.
N-Demethylation and Re-alkylation: A more versatile strategy involves the removal of the existing methyl group to generate the corresponding secondary amine, which can then be functionalized with a wide range of substituents. N-demethylation of tertiary N-methyl alkaloids is a well-established transformation in organic synthesis. nih.govresearchgate.netresearchgate.net Common methods include:
Reaction with Chloroformates: Reagents like vinyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) react with the tertiary amine to form a carbamate (B1207046) intermediate, which is subsequently hydrolyzed or solvolyzed to yield the secondary amine.
Oxidative Methods: The non-classical Polonovski reaction, often mediated by iron salts, involves the formation of an N-oxide intermediate followed by rearrangement and hydrolysis to afford the demethylated product. researchgate.net
Once the secondary amine is obtained, it can be subjected to the full range of reactions available to secondary amines, including alkylation with different alkyl groups, acylation, and arylation, thus providing access to a vast chemical space.
| Strategy | Reagents | Intermediate/Product | Description | Reference |
|---|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Adds a permanent positive charge and an additional alkyl group. | mdpi.commostwiedzy.pl |
| N-Demethylation | α-Chloroethyl chloroformate (ACE-Cl), then MeOH | Secondary Amine | Removes the methyl group to allow for re-functionalization. | nih.gov |
| Re-alkylation | Alkyl Halide or Aldehyde/Ketone + Reducing Agent | N-Substituted Secondary Amine | Introduces a new substituent onto the pyrrolidine nitrogen. | organic-chemistry.org |
Solid-Phase Synthesis Applications for N-Modified Secondary Amines
Solid-phase synthesis is a powerful tool for the rapid generation of compound libraries for screening purposes. The pyrrolidine scaffold is well-suited for solid-phase applications, allowing for the systematic modification of its functional groups.
N-modified secondary amines, such as those derived from the demethylation of the this compound scaffold, can be attached to a solid support. For example, the hydroxyl group could be linked to a resin, leaving the primary and secondary amines available for diversification. Alternatively, the primary amine could be protected and the secondary amine used as the point of attachment or modification.
One powerful technique for generating molecular diversity is the Ugi four-component reaction (U-4CR). This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a complex α-acylamino carboxamide. By anchoring one of the components (e.g., an amino-functionalized pyrrolidine) to a solid support, a library of diverse compounds can be efficiently synthesized by varying the other three components. nih.gov This approach has been successfully used to create libraries of N-substituted pyrrolidinones, demonstrating the utility of the scaffold in combinatorial chemistry. nih.gov Solvents like N-octyl pyrrolidone and N-butylpyrrolidinone have been identified as green alternatives to traditional solvents like DMF in solid-phase peptide synthesis (SPPS), highlighting the relevance of pyrrolidine derivatives in modern synthetic methodologies. rsc.orgacs.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aminomethyl 1 Methylpyrrolidin 3 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For a derivative of 2-(Aminomethyl)-1-methylpyrrolidin-3-ol, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the aminomethyl group, the N-methyl group, and the hydroxyl group.
Due to the absence of specific experimental data for this compound in the reviewed literature, the following table presents typical ¹H NMR chemical shifts for a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, to illustrate the expected signal regions. acs.orgnih.gov
| Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity |
| Pyrrolidine Ring CH | 4.35-4.52 | m |
| Pyrrolidine Ring CH₂ | 3.24-3.51 | m |
| Pyrrolidine Ring CH₂ | 2.19-2.31 | m |
| Pyrrolidine Ring CH₂ | 1.92-2.18 | m |
| Aromatic CH | 7.10-7.53 | m |
Data is for an illustrative, related compound and not the title compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbons and their electronic environments. In a broadband decoupled ¹³C NMR spectrum of a this compound derivative, each unique carbon atom would give rise to a single peak.
The carbon attached to the hydroxyl group (C-OH) would be expected to resonate in the δ 60-75 ppm region. The carbon of the aminomethyl group (C-NH₂) would also be found in a similar range, typically between δ 40-60 ppm. The N-methyl carbon would appear upfield, around δ 35-45 ppm. The other carbons of the pyrrolidine ring would have signals in the δ 20-60 ppm range, with their exact chemical shifts depending on the substitution pattern.
The following table provides illustrative ¹³C NMR data for (R)-2-(p-chlorophenyl)pyrrolidine to demonstrate the expected chemical shift ranges for the carbon skeleton. acs.orgnih.gov
| Carbon Type | Typical Chemical Shift (δ) ppm |
| Pyrrolidine Ring CH | 62.7 |
| Pyrrolidine Ring CH₂ | 45.5 |
| Pyrrolidine Ring CH₂ | 31.3 |
| Pyrrolidine Ring CH₂ | 23.5 |
| N-CH₃ | 21.4 |
| Aromatic C | 125.8-140.9 |
Data is for an illustrative, related compound and not the title compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The analysis of pyrrolidinyl substituted cathinones has shown that characteristic fragmentation pathways involve the cleavage of bonds adjacent to the pyrrolidine ring. nih.gov For the title compound, fragmentation would likely involve the loss of the aminomethyl group or the hydroxyl group, as well as cleavage of the pyrrolidine ring itself.
While experimental data for the title compound is not available, predicted ESI-MS data for the isomeric "5-(aminomethyl)-1-methylpyrrolidin-3-ol" provides insight into the expected adducts and their mass-to-charge ratios. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 131.11789 |
| [M+Na]⁺ | 153.09983 |
| [M+K]⁺ | 169.07377 |
| [M+NH₄]⁺ | 148.14443 |
| [M+H-H₂O]⁺ | 113.10787 |
Data is predicted for an isomeric structure and not experimentally determined for the title compound.
X-ray Crystallography for Absolute Stereochemical and Three-Dimensional Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and the absolute stereochemistry can be determined with high precision.
For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography is the definitive method for establishing the absolute configuration of each chiral center. The successful application of this technique requires the growth of high-quality single crystals, which can sometimes be a challenging step. The analysis of related pyrrolidine derivatives, such as (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, has demonstrated the utility of X-ray crystallography in confirming molecular structures and understanding intermolecular interactions in the solid state. mdpi.com
The following table presents selected bond lengths from the crystal structure of a related enaminone containing a pyrrolidine ring to illustrate the type of data obtained from an X-ray crystallographic analysis.
| Bond | Bond Length (Å) |
| N1-C9 | 1.338(2) |
| C7-C8 | 1.442(2) |
Data is for an illustrative, related compound and not the title compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amine group would appear in a similar region, typically as two sharp peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the alkyl groups (pyrrolidine ring, N-methyl, and aminomethyl) would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region.
The table below shows characteristic IR absorption frequencies for functional groups present in pyrrolidine-containing compounds, such as α-pyrrolidinopentiophenone. researchgate.net
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amine N-H Stretch | 3200-3500 |
| Alcohol O-H Stretch | 3200-3600 (broad) |
| Aliphatic C-H Stretch | 2850-3000 |
| C-N Stretch | 1000-1200 |
Data represents typical ranges for the indicated functional groups.
Computational Chemistry and Molecular Modeling Studies of 2 Aminomethyl 1 Methylpyrrolidin 3 Ol Analogues
Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of 2-(Aminomethyl)-1-methylpyrrolidin-3-ol, SAR analyses, often supported by computational models, have elucidated key structural features that govern their interaction with biological targets, particularly nAChRs.
Research has shown that modifications to the pyrrolidine (B122466) scaffold can significantly impact receptor affinity and selectivity. For instance, the stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of activity. The introduction of various alkyl chains on the basic nitrogen atom of 2-(aminomethyl)pyrrolidinyl derivatives has been explored to determine the impact on affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Studies on similar pyrrolidine-based ligands have revealed that hydroxylation at specific positions on an associated benzene (B151609) ring can lead to high affinity for the α4β2 nAChR subtype and selectivity over the α3β4 subtype. unimi.it
Furthermore, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a structurally related compound, demonstrated that methylation at each carbon atom results in unique changes to its interactions with α4β2 and α7 nAChRs. nih.gov For example, replacing the 1'-N-methyl group with an ethyl group significantly reduced interaction with α4β2 but not α7 receptors. nih.govnih.gov These findings underscore the sensitivity of the receptor's binding pocket to even minor structural alterations. The data derived from these studies are crucial for the rational design of new analogues with tailored pharmacological profiles.
| Structural Modification | Observed Effect on Activity/Affinity | Target Receptor(s) | Reference |
|---|---|---|---|
| Hydroxylation of an associated benzene ring | Increases α4β2 nAChR affinity | α4β2 nAChR | unimi.it |
| Substitution pattern at the basic nitrogen center | Modulates 5-HT6 and D3 receptor affinity | 5-HT6R, D3R | nih.gov |
| Methylation at different pyrrolidine ring carbons | Elicits unique changes in receptor interactions | α4β2 and α7 nAChRs | nih.govnih.gov |
| Replacement of 1'-N-methyl with an ethyl group | Reduces interaction with α4β2 but not α7 nAChRs | α4β2 and α7 nAChRs | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound analogues, docking simulations are extensively used to visualize and analyze their interactions within the binding sites of target proteins, such as nAChRs. These simulations provide a static snapshot of the plausible binding poses and help rationalize observed SAR data.
Docking studies on pyrrolidine-based ligands targeting nAChRs have revealed key interactions that stabilize the ligand-receptor complex. Typically, the protonated nitrogen of the pyrrolidine ring forms a crucial cation-π interaction with an aromatic residue (e.g., tryptophan) in the receptor's binding pocket, a hallmark of nAChR ligand binding. semanticscholar.org Hydrogen bonds between the ligand's functional groups, such as the hydroxyl and aminomethyl moieties, and amino acid residues in the binding site further anchor the molecule. For instance, simulations have shown that the pyrrolidine ring often situates itself within an "aromatic box" of the receptor, while other parts of the molecule interact with different subunits, contributing to subtype selectivity. semanticscholar.org
The accuracy of these predictions can be enhanced by using homology models of receptors when crystal structures are unavailable. nih.gov Docking results are instrumental in identifying key residues involved in binding, guiding the design of new analogues with improved affinity and selectivity by modifying functional groups to optimize these interactions. nih.gov
| Ligand Analogue Feature | Key Interacting Residue/Region (Example) | Type of Interaction | Target Receptor | Reference |
|---|---|---|---|---|
| Protonated Pyrrolidine Nitrogen | Tryptophan (Trp) in aromatic box | Cation-π | nAChR | semanticscholar.org |
| Hydroxyl Group | Serine, Threonine | Hydrogen Bond | nAChR | mdpi.com |
| Aromatic Substituents | Phenylalanine (Phe) | π-π Stacking | α4β2 nAChR | semanticscholar.org |
| Aminomethyl Group | Aspartate, Glutamate (B1630785) | Salt Bridge / Hydrogen Bond | 5-HT6R, D3R | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of this compound analogues and the stability of their binding poses within a receptor. researchgate.net This technique is crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions. nih.gov
MD simulations can reveal whether a binding pose predicted by docking is stable over a period of nanoseconds. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.net These simulations can also highlight the role of water molecules in mediating interactions and reveal conformational changes in the protein upon ligand binding. researchgate.net
For pyrrolidine derivatives, MD simulations have been used to confirm the stability of docked poses in targets like the Mcl-1 protein and various neurotransmitter receptors. nih.govnih.gov The results demonstrate the stability of the compounds within the binding site over trajectories of up to 100 nanoseconds. nih.gov Such analyses provide a more realistic and accurate picture of the binding event, helping to refine ligand design by accounting for the dynamic nature of the biological system. nih.gov
| Simulation Parameter | Typical Value/Condition | Purpose | Reference |
|---|---|---|---|
| Simulation Time | 10 - 100 ns | To assess the stability of the ligand-protein complex over time. | nih.gov |
| Force Field | GROMOS, AMBER | To define the potential energy and forces between atoms. | nih.govresearchgate.net |
| Solvent Model | Explicit (e.g., SPC, TIP3P) | To simulate the aqueous physiological environment. | nih.gov |
| Key Metric | Root-Mean-Square Deviation (RMSD) | To measure the deviation of atomic positions and assess stability. | researchgate.net |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound and its analogues. scienceopen.com These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and its ability to engage in non-covalent interactions. researchgate.net
Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. arabjchem.org A smaller gap suggests the molecule is more polarizable and reactive. The molecular electrostatic potential (MEP) map is another valuable output, visualizing the charge distribution and highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are useful for predicting how a ligand will interact with the complementary electrostatic environment of a receptor's binding site.
These calculations can help explain SAR data at a fundamental electronic level and guide the design of molecules with optimized electronic properties for stronger binding or desired reactivity. nih.gov
| Calculated Property | Significance | Computational Method | Reference |
|---|---|---|---|
| HOMO/LUMO Energies | Indicates electronic absorption, reactivity, and kinetic stability. | DFT (e.g., B3LYP) | arabjchem.org |
| HOMO-LUMO Gap | Reflects chemical reactivity and polarizability. | DFT | arabjchem.org |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrostatic interactions. | DFT | researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and intramolecular delocalization interactions. | DFT | researchgate.net |
Predictive Modeling for Biological Activity Profiles
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov For analogues of this compound, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this domain. researchgate.net These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic/hydrophilic character are predicted to increase or decrease biological activity. nih.gov By aligning a series of analogues and analyzing their molecular fields, CoMFA and CoMSIA can produce statistically robust models with good predictive power. nih.gov
These models have been successfully applied to various series of nAChR ligands, merging data from different chemical classes into a single, comprehensive model. nih.govresearchgate.net The resulting contour maps provide intuitive, visual guidance for designing new analogues with potentially higher affinity and selectivity, making predictive modeling a cornerstone of modern computational drug design. nih.gov
| Model Type | Key Descriptors | Purpose | Statistical Metrics | Reference |
|---|---|---|---|---|
| CoMFA | Steric and Electrostatic Fields | To correlate 3D molecular fields with biological activity. | q², r² | nih.govresearchgate.net |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Provides a more detailed analysis of molecular property fields. | q², r² | nih.gov |
| HQSAR | Hologram-based molecular fragments | 2D-QSAR method that does not require molecular alignment. | q², r² | nih.gov |
Applications As a Pharmacophore and Synthetic Scaffold in Drug Design
Integration into Novel Heterocyclic Systems (e.g., Pyrroloquinolines, Naphthyridines, Benzimidazoles)
The 2-(aminomethyl)pyrrolidine moiety is frequently incorporated into larger, rigid heterocyclic systems to orient key pharmacophoric elements in three-dimensional space, enabling precise interactions with biological targets.
Pyrroloquinolines : In the development of ligands for serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors, the (R)-2-(aminomethyl)pyrrolidinyl fragment has been successfully integrated into the 1H-pyrrolo[3,2-c]quinoline core. This specific pyrrolidine (B122466) congener was selected for its superior interaction with the serotoninergic target compared to other isomers. Further diversification of the aminomethyl group allowed for the fine-tuning of receptor affinity, demonstrating the scaffold's crucial role in positioning the basic amine for optimal receptor engagement.
Naphthyridines : The aminomethyl-pyrrolidine scaffold has been incorporated into naphthyridine structures, particularly in the development of new antibacterial agents. For instance, new derivatives of nalidixic acid, a foundational naphthyridine antibiotic, have been synthesized containing a 7-(3-aminomethyl-4-syn-methoxyimino-1-pyrrolidinyl) substituent. These compounds exhibited potent activity against both Gram-negative and Gram-positive bacteria, including resistant strains, highlighting the scaffold's contribution to enhancing the antibacterial spectrum and potency. nih.gov
Benzimidazoles : The pyrrolidine ring has been coupled with a benzimidazole (B57391) core to create novel inhibitors of prolylcarboxypeptidase (PrCP), an enzyme implicated in metabolic regulation. A series of benzimidazole pyrrolidinyl amides were developed, achieving low-nanomolar inhibitory concentrations (IC50). nih.gov This successful integration demonstrates the utility of the pyrrolidine moiety in generating potent enzyme inhibitors by presenting a key structural element that fits within the enzyme's active site. nih.gov
Scaffold Hopping and Lead Optimization Strategies
The pyrrolidine scaffold is a valuable tool in both lead optimization and scaffold hopping—a strategy used to discover novel, patentable chemotypes with improved properties by replacing a central molecular core while retaining biological activity. uniroma1.ituniroma1.it
In lead optimization , derivatives of 2-(aminomethyl)-1-methylpyrrolidin-3-ol are used to systematically probe the structure-activity relationship (SAR) of a lead compound. Modifications to the aminomethyl side chain, the hydroxyl group, or the N-methyl group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The pyrrolidine ring's non-planar, puckered nature allows for a thorough exploration of 3D space, which is critical for optimizing interactions with a target protein. nih.gov
In scaffold hopping , the pyrrolidine core itself can be introduced as a replacement for a different, less desirable scaffold in a known active compound. nih.gov For example, a more flexible or metabolically unstable core could be replaced with the more rigid and robust pyrrolidine ring system. This can lead to compounds with better drug-like properties, such as improved metabolic stability, reduced toxicity, or enhanced oral bioavailability, while preserving the key binding interactions necessary for therapeutic effect. uniroma1.it The chemical versatility of the pyrrolidine nucleus is thus essential for generating structural diversity and advancing the clinical potential of new drug candidates. nih.gov
Development of Dual-Targeting Ligands
Designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex, multifactorial diseases. The 2-(aminomethyl)pyrrolidine scaffold has proven effective in the creation of such dual-targeting ligands.
A prominent example is the development of dual antagonists for the 5-HT6 and D3 receptors, which are targets for treating cognitive and neuropsychiatric disorders. Researchers have designed 1H-pyrrolo[3,2-c]quinoline derivatives where the 2-(aminomethyl)pyrrolidinyl moiety serves as a critical linker and pharmacophoric element. nih.gov By modifying the substituent on the basic nitrogen atom of the pyrrolidine, scientists were able to modulate the affinity for both receptors simultaneously. For instance, the introduction of an ethyl or isobutyl chain on the pyrrolidine's basic center was found to be beneficial for achieving the desired dual activity profile. nih.gov
| Compound/Fragment | Modification on Pyrrolidine | 5-HT6R Affinity (Ki, nM) | D3R Binding (% inh @ 1µM) |
| Derivative 13 | Ethyl chain on (R)-2-(aminomethyl)pyrrolidine | 27 | 58% |
| Derivative 17 | Isobutyl chain on (R)-2-(aminomethyl)pyrrolidine | 27 | 57% |
| Derivative 19 | 2-hydroxyethyl on (R)-2-(aminomethyl)pyrrolidine | 58 | – |
This table presents selected data on how modifications to the 2-(aminomethyl)pyrrolidine moiety, when integrated into a 1H-pyrrolo[3,2-c]quinoline core, affect binding to 5-HT6 and D3 receptors. Data sourced from Molecules (2023). nih.gov
Another example is found in the development of dual inhibitors for glucosidase and aldose reductase, two enzymes involved in diabetes. Polyhydroxylated pyrrolidines have been synthesized that show potent inhibition of both enzymes, presenting a promising profile for a multi-faceted diabetes treatment. nih.gov
Role in Modulating Specific Biological Pathways through Structural Mimicry
One of the most powerful applications of the this compound scaffold and its polyhydroxylated analogs is in structural mimicry. These compounds, often referred to as azasugars or iminosugars , contain a nitrogen atom in the ring where a sugar would have an oxygen. jchemlett.com This structural similarity allows them to mimic the transition state of natural carbohydrates during enzymatic processing. jchemlett.com
This mimicry enables them to act as potent and highly specific inhibitors of carbohydrate-processing enzymes, such as glycosidases. rsc.orgnih.gov By competitively binding to the active site of these enzymes, they can effectively block pathways involved in various physiological and pathological processes. rsc.org For example, polyhydroxylated pyrrolidine derivatives are effective inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, these compounds can help control post-meal hyperglycemic spikes, a key aspect of managing diabetes. nih.gov
The precise stereochemistry of the hydroxyl and aminomethyl groups on the pyrrolidine ring is critical for this mimicry, as it dictates which specific glycosidase the compound will inhibit. This has led to the design of highly selective inhibitors for targets involved in diabetes, viral infections, and lysosomal storage disorders. nih.govjchemlett.com
Design of Derivatization Reagents for Analytical Chemistry
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). researchgate.net Chiral aminopyrrolidine derivatives, which are structurally very similar to this compound, have been developed as highly effective chiral derivatization reagents.
These reagents are used for the enantiomeric separation of chiral carboxylic acids. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) is a novel reagent that reacts with chiral carboxylic acids to form diastereomers. jchemlett.com These resulting diastereomeric amides can then be easily separated on a standard, non-chiral HPLC column, allowing for the accurate determination of the enantiomeric purity of the original acid. jchemlett.com
Furthermore, the design of these reagents often includes a functional group that enhances detection sensitivity. The 1-DAPAP reagent, for instance, contains a dimethylaminophenyl group which significantly increases the response in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). This allows for the detection of trace amounts of chiral acids in complex biological samples, such as human saliva, with minimal sample preparation. jchemlett.com The detection sensitivity for derivatized carboxylic acids was increased by 10- to 1100-fold compared to the underivatized forms. jchemlett.com
Future Directions and Emerging Research Avenues for 2 Aminomethyl 1 Methylpyrrolidin 3 Ol
Exploration of Undiscovered Biological Targets
The structural framework of 2-(Aminomethyl)-1-methylpyrrolidin-3-ol is analogous to numerous pyrrolidine (B122466) derivatives that exhibit a wide spectrum of pharmacological activities. cd-bioparticles.comnih.gov This suggests that its biological potential may extend far beyond any currently identified interactions. Future research will focus on systematically screening this compound against a diverse array of biological targets to uncover novel mechanisms of action and therapeutic opportunities.
Pyrrolidine and its analogs are known to interact with a vast range of biological entities, including enzymes, receptors, and ion channels. ontosight.aicd-bioparticles.com For instance, various derivatives have demonstrated activities as fungicides, antibiotics, anti-inflammatory agents, and even as inhibitors of viral enzymes like HIV-1 reverse transcriptase. cd-bioparticles.com This broad bioactivity profile provides a rational basis for investigating this compound against similar target classes. High-throughput screening (HTS) campaigns against comprehensive panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected and potent inhibitory or modulatory activities. Furthermore, phenotypic screening approaches, which assess the compound's effect on cell behavior without a preconceived target, may unveil entirely new pathways and applications.
Advanced Stereoselective Synthesis Techniques
The biological activity of chiral molecules like this compound is critically dependent on their stereochemistry. nih.gov Different stereoisomers can exhibit vastly different pharmacological profiles, making the ability to synthesize specific, enantiomerically pure forms of the compound paramount. Future research will undoubtedly focus on the development of more efficient, scalable, and sustainable stereoselective synthesis methods.
Current strategies for synthesizing substituted pyrrolidines often rely on chiral pool synthesis, starting from readily available chiral precursors like proline or 4-hydroxyproline. mdpi.com While effective, these methods can be limited by the availability of the starting material's specific stereoisomer. Emerging research avenues are exploring novel asymmetric catalytic methods, including transition-metal catalysis and organocatalysis, to construct the pyrrolidine ring with high stereocontrol from simple, achiral starting materials. nih.gov Techniques such as 1,3-dipolar cycloaddition reactions of azomethine ylides are particularly promising for creating highly substituted pyrrolidines. acs.orgmdpi.com Additionally, modern synthetic technologies such as microwave-assisted synthesis and ultrasound irradiation are being explored to accelerate reaction times and improve yields of pyrrolidine derivatives. acs.org
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and predictive. frontiersin.org For a molecule like this compound, these computational tools offer powerful avenues for accelerating its development pipeline.
AI and ML algorithms can be employed at multiple stages of the research process. researchgate.net In the initial phase, they can analyze vast biological and chemical datasets to predict novel biological targets for the compound, complementing the experimental screening described in section 7.1. nih.gov By building quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of virtual derivatives of this compound, guiding synthetic efforts toward more potent and selective analogs. researchgate.net
Furthermore, ML models are increasingly used to predict the pharmacokinetic and toxicological (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds. nih.gov By applying these models to this compound, researchers can identify potential liabilities early in the development process, allowing for structural modifications to improve its drug-like properties before significant resources are invested. nih.gov Generative AI models can even design entirely new molecules with desired properties based on the core pyrrolidine scaffold. nih.gov
Development of Advanced Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the appropriate duration. Advanced drug delivery systems (DDS) offer a means to overcome limitations such as poor solubility, rapid clearance, or off-target toxicity. cd-bioparticles.com The development of tailored delivery systems for this compound could significantly enhance its therapeutic potential.
Given its probable nature as a small molecule, nanoparticle-based delivery systems are a particularly promising avenue. taylorfrancis.com Encapsulating the compound within polymeric or lipid-based nanoparticles can improve its bioavailability, extend its circulation time, and potentially facilitate passage across biological barriers like the blood-brain barrier. cd-bioparticles.comnih.gov Liposomes, which are vesicles composed of lipid bilayers, are another versatile platform for both hydrophilic and hydrophobic drugs, offering biocompatibility and the ability to modify their surface for targeted delivery. mdpi.com For instance, the surface of these nanocarriers could be functionalized with specific ligands (e.g., antibodies or peptides) that recognize and bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic effect at the site of action and minimizing systemic exposure. mdpi.com
Investigation of Broader Therapeutic Applications Beyond Current Scope
The diverse biological activities reported for compounds containing the pyrrolidine scaffold strongly suggest that this compound could have therapeutic utility across a wide range of diseases. nih.govfrontiersin.org A forward-looking research strategy would involve systematically exploring its efficacy in various disease models, guided by the known pharmacology of its structural analogs.
For example, numerous pyrrolidine derivatives have been investigated for their anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ontosight.ainih.govresearchgate.net This provides a strong rationale for evaluating this compound in corresponding preclinical models. Its potential as an antimicrobial or antifungal agent also warrants investigation, given that many natural and synthetic pyrrolidines exhibit such activities. ontosight.ai Furthermore, considering the prevalence of the pyrrolidine ring in compounds that act on the central nervous system (CNS), exploring its potential in models of neurodegenerative diseases, pain, or psychiatric disorders could be a fruitful area of research. pharmablock.com
Q & A
Q. What are the common synthetic routes for 2-(Aminomethyl)-1-methylpyrrolidin-3-ol?
The synthesis typically involves functionalizing a pyrrolidine core. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and ammonia derivatives under catalytic hydrogenation (e.g., Pd/C or Raney Ni) .
- Hydroxylation : Oxidation of a pyrrolidine precursor at the 3-position using oxidizing agents like KMnO₄ or CrO₃, followed by stereochemical control via chiral resolution .
- Methylation : Quaternizing the nitrogen atom using methyl iodide (CH₃I) under basic conditions to introduce the 1-methyl group .
Q. How is the stereochemistry of this compound characterized?
- X-ray crystallography provides definitive stereochemical assignment by analyzing bond angles and torsion parameters (e.g., monoclinic crystal system with space group P2₁/c observed in similar pyrrolidine derivatives) .
- Chiral HPLC or polarimetry distinguishes enantiomers using chiral stationary phases (e.g., amylose-based columns) or optical rotation measurements .
Q. What spectroscopic techniques confirm the structure of this compound?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., aminomethyl protons at δ 2.8–3.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 130.1 for [M+H]<sup>+</sup>) and fragmentation patterns .
- IR spectroscopy : Detects N-H (3300 cm⁻¹) and O-H (3400 cm⁻¹) stretching vibrations .
Q. What safety precautions are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as pyrrolidine derivatives may irritate respiratory systems .
- Waste disposal : Neutralize acidic/basic residues before disposal to comply with environmental regulations .
Advanced Research Questions
Q. How do reaction conditions influence the yield and enantiomeric purity of this compound?
- Catalyst selection : Chiral catalysts like (R)-BINAP in asymmetric hydrogenation improve enantiomeric excess (e.e. >90%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during aminomethylation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during oxidation steps .
Q. What computational strategies optimize synthetic pathways for this compound?
- Retrosynthetic analysis : AI tools (e.g., Pistachio, Reaxys databases) predict feasible routes by decomposing the target into commercial precursors .
- DFT calculations : Simulate transition states to identify energy barriers for stereoselective steps (e.g., hydroxylation at C3) .
Q. How does the aminomethyl group impact the compound’s biological activity?
- Receptor binding : The aminomethyl moiety enhances hydrogen bonding with targets (e.g., GPCRs or enzymes), as seen in analogous pyrrolidine-based inhibitors .
- Metabolic stability : Comparative studies with non-aminomethylated analogs show reduced hepatic clearance due to decreased CYP450 interactions .
Q. What strategies improve enantiomeric resolution in large-scale synthesis?
- Kinetic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .
Q. How are structural analogs of this compound used in drug discovery?
Q. What contradictions exist in reported biological data for this compound?
- Receptor selectivity : Discrepancies in IC₅₀ values for serotonin vs. dopamine receptors may arise from assay conditions (e.g., cell line variability) .
- Toxicity profiles : Conflicting in vitro/in vivo results (e.g., hepatotoxicity in rodents but not in primates) require species-specific metabolic studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
